2-Oxocycloheptaneacetonitrile

Description

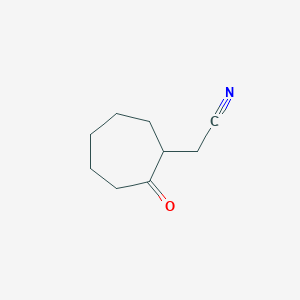

2-Oxocycloheptaneacetonitrile (hypothetical structure inferred from nomenclature) is a cyclic ketone-acetonitrile hybrid compound characterized by a seven-membered cycloheptane ring with a ketone group at the 2-position and an acetonitrile (-CH₂CN) substituent. The cycloheptane ring introduces unique steric and electronic properties compared to smaller or aromatic rings, influencing reactivity and solubility.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(2-oxocycloheptyl)acetonitrile |

InChI |

InChI=1S/C9H13NO/c10-7-6-8-4-2-1-3-5-9(8)11/h8H,1-6H2 |

InChI Key |

UANHRLXAZYIENO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(=O)CC1)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Acetonitrile Derivatives

2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile

Molecular Formula: C₁₇H₁₁NO₃ Molecular Weight: 277.28 g/mol Structural Features:

- A coumarin (chromen-2-one) core fused with a phenyl group at position 4.

- Ether linkage (-O-) connecting the 2-oxo-coumarin moiety to the acetonitrile group.

Applications : - The aromatic coumarin system may enhance UV absorption, making it useful in photochemical studies.

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile

Molecular Formula : C₁₀H₈N₂O₂

Molecular Weight : 188.18 g/mol

Structural Features :

- Indolinone scaffold (2-oxoindoline) with a hydroxyl group at position 4.

- Acetonitrile substituent at position 3.

Applications : - Widely used in biochemical research, particularly in studies involving kinase inhibitors or neurodegenerative disease models.

- The hydroxyl group improves solubility in polar solvents, facilitating biological assays.

2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Molecular Formula: C₈H₁₃NO₂ Molecular Weight: 155.20 g/mol Structural Features:

- Tetrahydrofuran (oxolane) ring at position 3.

- Ethoxy (-OCH₂CH₃) and acetonitrile groups attached to the central carbon.

Applications : - Primarily employed as a building block in organic synthesis, especially for constructing heterocyclic compounds.

- The ethoxy group enhances stability under basic conditions compared to ketone-containing analogs.

Table 1: Comparative Overview of Acetonitrile Derivatives

Key Insights:

The coumarin system in offers aromatic stability, favoring electrophilic substitutions.

Functional Group Effects :

- Ketone groups (in , and the hypothetical compound) enhance electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions).

- Ether () and hydroxyl () groups improve solubility but reduce electrophilicity compared to ketones.

Application-Specific Design: Indolinone derivatives () are tailored for biocompatibility, whereas coumarin hybrids () exploit fluorescence for sensing applications. The ethoxy group in provides steric bulk, useful in stereoselective syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.